Alteplase vs. Tenecteplase: ASSENT-2 Trial 1-Year Mortality Equivalence in STEMI
In the ASSENT-2 double-blind, randomized trial of 16,949 patients with ST-elevation acute myocardial infarction (STEMI) treated within 6 hours of symptom onset, front-loaded alteplase (≤100 mg accelerated infusion) and weight-adjusted single-bolus tenecteplase (30–50 mg) demonstrated equivalent 1-year mortality. At 1 year, mortality rates were 9.1% for alteplase and 9.2% for tenecteplase, yielding a risk ratio of 1.01 (95% CI, 0.91–1.12) [1]. At 30 days, covariate-adjusted all-cause mortality was 6.15% for alteplase versus 6.18% for tenecteplase, meeting the prespecified equivalence criteria (1% absolute or 14% relative difference) [2]. Notably, non-cerebral bleeding complications were significantly lower with tenecteplase (26.43% vs 28.95%, p=0.0003), and fewer patients required blood transfusion (4.25% vs 5.49%, p=0.0002) [2]. Rates of intracranial hemorrhage were similar (0.94% for alteplase vs 0.93% for tenecteplase) [2]. The composite outcome of death or non-fatal stroke at 30 days was 7.04% with alteplase and 7.11% with tenecteplase (relative risk 1.01, 95% CI 0.91–1.13) [2].
| Evidence Dimension | 1-Year All-Cause Mortality in STEMI Patients |
|---|---|
| Target Compound Data | 9.1% mortality at 1 year; 6.15% covariate-adjusted 30-day mortality; 7.04% death or non-fatal stroke at 30 days; 0.94% intracranial hemorrhage; 28.95% non-cerebral bleeding complications; 5.49% requiring blood transfusion |
| Comparator Or Baseline | Tenecteplase: 9.2% mortality at 1 year; 6.18% covariate-adjusted 30-day mortality; 7.11% death or non-fatal stroke at 30 days; 0.93% intracranial hemorrhage; 26.43% non-cerebral bleeding complications; 4.25% requiring blood transfusion |
| Quantified Difference | Risk ratio 1.01 (95% CI 0.91–1.12) for 1-year mortality; 30-day mortality absolute difference +0.03 percentage points; non-cerebral bleeding complications: 26.43% vs 28.95% (p=0.0003 favoring tenecteplase); blood transfusion: 4.25% vs 5.49% (p=0.0002 favoring tenecteplase) |
| Conditions | Double-blind, randomized controlled trial; 16,949 patients with STEMI; treatment within 6 hours of symptom onset; front-loaded alteplase ≤100 mg infusion vs weight-adjusted tenecteplase 30–50 mg bolus; all patients received aspirin and heparin |
Why This Matters
For STEMI thrombolysis procurement, alteplase provides equivalent long-term mortality to tenecteplase but requires an infusion pump and 90-minute administration protocol, whereas tenecteplase offers bolus convenience at the cost of slightly higher non-cerebral bleeding; the choice depends on institutional workflow and bleeding risk tolerance.
- [1] Sinnaeve P, Alexander J, Belmans A, et al. One-year follow-up of the ASSENT-2 trial: a double-blind, randomized comparison of single-bolus tenecteplase and front-loaded alteplase in 16,949 patients with ST-elevation acute myocardial infarction. Am Heart J. 2003;146(3):427-432. View Source
- [2] ASSENT-2 Investigators. Single-bolus tenecteplase compared with front-loaded alteplase in acute myocardial infarction: the ASSENT-2 double-blind randomised trial. Lancet. 1999;354(9180):716-722. View Source
